
2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine is a compound that features a benzofuran ring fused with a pyrrolidine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriately substituted benzene rings to form the benzofuran core . The pyrrolidine ring can then be introduced through various synthetic strategies, including nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs high-yielding cyclization reactions. For instance, free radical cyclization cascades and proton quantum tunneling methods have been developed to construct complex benzofuran ring systems with high efficiency and fewer side reactions . These methods are scalable and suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzofuran or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the benzofuran or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s derivatives are studied for their interactions with biological targets, including enzymes and receptors.
Medicine: Benzofuran derivatives have shown promise as anti-cancer, anti-viral, and anti-bacterial agents.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine involves its interaction with specific molecular targets. For instance, benzofuran derivatives can inhibit enzymes or modulate receptor activity, leading to therapeutic effects . The exact pathways and targets depend on the specific derivative and its functional groups.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Shares the benzofuran core but lacks the pyrrolidine moiety.
Benzothiophene: Similar structure with a sulfur atom replacing the oxygen in the benzofuran ring.
Indole: Contains a fused benzene and pyrrole ring, similar to the benzofuran-pyrrolidine structure.
Uniqueness
2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine is unique due to the combination of the benzofuran and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-7-yl)pyrrolidine |
InChI |
InChI=1S/C12H15NO/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,11,13H,2,5-8H2 |
InChI Key |
FMXDFIPITJPTHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=CC3=C2OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate](/img/structure/B13588991.png)
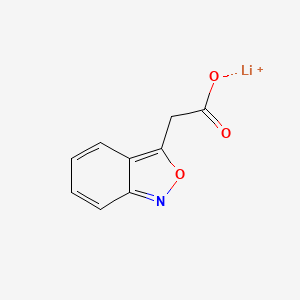

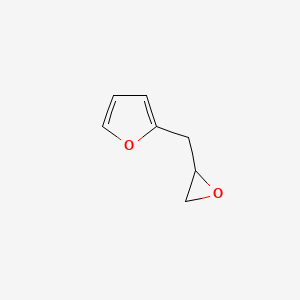
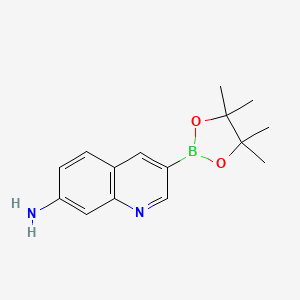
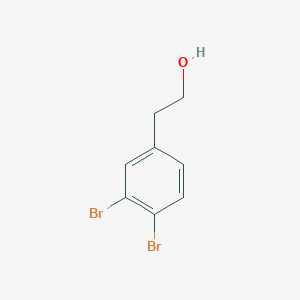
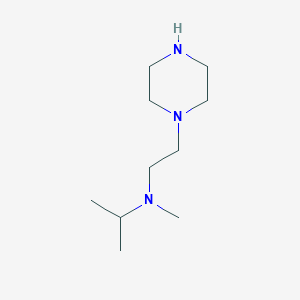
![Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate](/img/structure/B13589038.png)
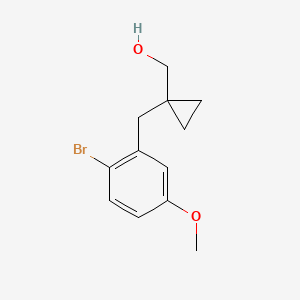
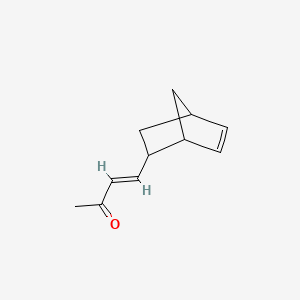
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
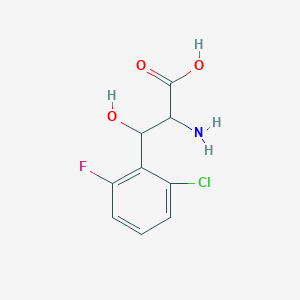
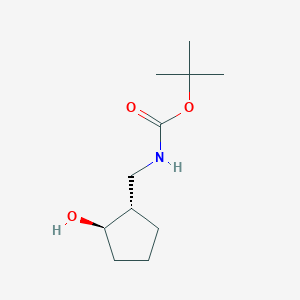
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)
